![molecular formula C13H12N2O3S B2596175 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea CAS No. 1210761-46-8](/img/structure/B2596175.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea, also known as BDTU, is a chemical compound that has been studied for its potential use in scientific research. BDTU is a urea derivative that has been shown to have various biological effects, including the inhibition of protein kinase C (PKC) activity.
Scientific Research Applications
Biological Monitoring of Benzene Exposure
One study evaluated occupational exposure to benzene and its correlation with urinary excretion of benzene metabolites, such as trans,trans-muconic acid (MA) and S-phenylmercapturic acid (PMA), which are good parameters for monitoring low benzene exposure at the workplace (Ghittori, Maestri, Fiorentino, & Imbriani, 1995).
Exposure to Environmental Phenols
Another study measured urinary concentrations of bisphenol A (BPA) and 4-Nonylphenol (NP) in a reference population, indicating widespread exposure to these compounds. This research underscores the importance of monitoring exposure to synthetic chemicals in human populations (Calafat, Kuklenyik, Reidy, Caudill, Ekong, & Needham, 2004).
Phthalate Exposure and Its Metabolites
A detailed analysis of urinary phthalate metabolites in a human reference population was conducted to better understand exposure to these plasticizers and their potential health effects. The study provides insights into the widespread exposure to phthalates and the necessity for health-risk assessments to include a broader range of phthalates (Blount, Silva, Caudill, Needham, Pirkle, Sampson, Lucier, Jackson, & Brock, 2000).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-13(14-6-9-3-4-19-7-9)15-10-1-2-11-12(5-10)18-8-17-11/h1-5,7H,6,8H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEYMJGLXIUFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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